2,4,6-Tris(trichloromethyl)-1,3,5-triazine

Catalog No.
S702784
CAS No.
6542-67-2
M.F
C6Cl9N3
M. Wt
433.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4,6-Tris(trichloromethyl)-1,3,5-triazine

CAS Number

6542-67-2

Product Name

2,4,6-Tris(trichloromethyl)-1,3,5-triazine

IUPAC Name

2,4,6-tris(trichloromethyl)-1,3,5-triazine

Molecular Formula

C6Cl9N3

Molecular Weight

433.1 g/mol

InChI

InChI=1S/C6Cl9N3/c7-4(8,9)1-16-2(5(10,11)12)18-3(17-1)6(13,14)15

InChI Key

DXUMYHZTYVPBEZ-UHFFFAOYSA-N

SMILES

C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

Canonical SMILES

C1(=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl

The exact mass of the compound 2,4,6-Tris(trichloromethyl)-1,3,5-triazine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26769. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4,6-Tris(trichloromethyl)-1,3,5-triazine (CAS 6542-67-2) is a non-ionic, multi-functional halogenated photoacid generator (PAG) and radical initiator utilized in advanced photolithography, holographic recording, and custom polymer synthesis. Characterized by a symmetrical triazine core and three electron-withdrawing trichloromethyl groups, this compound serves as a high-density source of photo-induced radicals and protic acid (HCl) upon irradiation. Unlike ionic photoinitiators, its non-ionic structure ensures broad solubility in hydrophobic monomers and organic solvents commonly used in industrial resist formulations [1]. For procurement and material selection, its value lies in its high molar efficiency, compatibility with visible and near-infrared sensitizing dyes, and its dual utility as both a photopolymerization driver and a chemical precursor for synthesizing substituted triazine derivatives.

Substituting 2,4,6-Tris(trichloromethyl)-1,3,5-triazine with common ionic PAGs (such as diphenyliodonium or triphenylsulfonium salts) frequently results in phase separation and crystallization within non-polar acrylate or poly(methyl methacrylate) (PMMA) matrices, limiting the maximum active initiator loading [1]. Furthermore, attempting to substitute it with in-class analogs like 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine reduces the theoretical yield of photogenerated acid or radicals by 33% per mole, necessitating higher overall mass loadings that can plasticize the cured film and degrade its mechanical properties [2]. Finally, alternative radical generators like hexaarylbiimidazoles (HABI) require specific hydrogen-donor co-initiators and exhibit bulkier steric profiles, which can restrict diffusion and lower crosslinking efficiency in highly viscous or solid-state photoresist films.

Higher Matrix Solubility for High-Loading Formulations

In hydrophobic PMMA and polyfunctional acrylate matrices, the non-ionic nature of 2,4,6-Tris(trichloromethyl)-1,3,5-triazine allows for higher homogeneous dispersion without crystallization compared to standard ionic PAGs. Quantitative phase behavior studies demonstrate that this compound can be loaded up to 12-15 wt% in PGMEA-based resist solutions without precipitating during solvent evaporation, whereas diphenyliodonium hexafluorophosphate typically exhibits phase separation at loadings exceeding 3-5 wt% [1].

Evidence DimensionMaximum homogeneous loading limit in PMMA/PGMEA matrices
Target Compound Data12-15 wt% (No crystallization)
Comparator Or BaselineDiphenyliodonium hexafluorophosphate (3-5 wt% limit)
Quantified DifferenceApprox. 3x to 4x higher solubility limit for the target compound
ConditionsSpin-coated PMMA films cast from PGMEA, evaluated post-bake at 90°C

High solubility enables formulators to achieve higher acid/radical densities in ultra-thin photoresist films without introducing optical scattering or structural defects.

Higher Molar Efficiency of Photogenerated Acid/Radicals

The symmetrical presence of three trichloromethyl groups provides a distinct stoichiometric advantage over bis-substituted triazines. Upon complete photolysis, 2,4,6-Tris(trichloromethyl)-1,3,5-triazine generates up to 3.0 equivalents of initiating species (HCl or trichloromethyl radicals) per mole. In contrast, 2-(4-methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine is capped at a theoretical maximum of 2.0 equivalents per mole [1]. This 50% increase in molar efficiency allows for lower absolute mass dosing of the initiator.

Evidence DimensionTheoretical yield of initiating species per mole
Target Compound Data3.0 equivalents
Comparator Or BaselineBis(trichloromethyl)triazine analogs (2.0 equivalents)
Quantified Difference50% higher molar yield of active species
ConditionsComplete photolytic cleavage under sensitized UV/Vis irradiation

Procuring the tris-substituted variant allows manufacturers to reduce total initiator mass in the formulation, minimizing plasticization and post-cure outgassing.

Higher Sensitization Sensitivity with Visible/NIR Dyes

When paired with non-ionic sensitizing dyes (such as pyrromethenes or cyanines), 2,4,6-Tris(trichloromethyl)-1,3,5-triazine exhibits highly efficient electron-transfer. In a benchmark polyfunctional acrylate system irradiated with an argon-ion or NIR laser, the target compound achieved full cure at an exposure dose of 45-60 mJ/cm2. In identical matrices, standard HABI (hexaarylbiimidazole) systems required exposure doses exceeding 100 mJ/cm2 to achieve equivalent monomer conversion [1].

Evidence DimensionRequired exposure dose for full cure (Sensitivity)
Target Compound Data45-60 mJ/cm2
Comparator Or BaselineHABI-based initiator systems (>100 mJ/cm2)
Quantified DifferenceApprox. 40-50% reduction in required exposure energy
ConditionsPolyfunctional acrylate matrix sensitized with pyrromethene dye under visible laser irradiation

Higher photosensitivity directly translates to faster writing speeds in direct laser imaging (LDI) and 3D microfabrication workflows, increasing production throughput.

Thermal Stability and Pre-Bake Latitude

Processability in photoresist manufacturing relies heavily on the initiator's ability to withstand solvent-evaporation baking without triggering dark reactions. 2,4,6-Tris(trichloromethyl)-1,3,5-triazine maintains structural integrity during standard pre-bake conditions, showing <1% thermal decomposition at 100°C for 120 seconds. Conversely, many aliphatic halogenated radical generators begin to thermally decompose and initiate premature crosslinking at temperatures as low as 80-85°C [1].

Evidence DimensionThermal decomposition threshold during pre-bake
Target Compound DataStable at 100°C for 120s (<1% decomposition)
Comparator Or BaselineAliphatic halogenated initiators (Decomposition onset at 80-85°C)
Quantified Difference15-20°C wider thermal processing window
ConditionsThermogravimetric and spectroscopic analysis of resist films during simulated pre-bake

A wider thermal processing window prevents premature curing during the drying phase, ensuring consistent lithographic performance and reducing material waste.

High-Resolution Dry Film Photoresists

Due to its higher solubility limit (12-15 wt%) in hydrophobic matrices and wide pre-bake thermal latitude, this compound serves as a critical PAG for formulating high-density dry film photoresists used in printed circuit board (PCB) and semiconductor packaging. It prevents the crystallization defects commonly seen with ionic iodonium salts[1].

Holographic Polymer-Dispersed Liquid Crystals (HPDLCs)

In holographic data storage and optical gratings, the compound's high electron-transfer efficiency when paired with visible/NIR sensitizing dyes allows for rapid curing (45-60 mJ/cm2). This ensures high-fidelity recording of interference fringes without the diffusion limitations associated with bulkier HABI systems [2].

Two-Photon Absorption (2PA) Optical Waveguide Fabrication

For 3D microfabrication of self-written optical waveguides, the high molar efficiency (3.0 equivalents of radicals per mole) of the tris-substituted triazine ensures dense localized crosslinking under near-infrared femtosecond laser irradiation, minimizing the required initiator mass and preserving the optical clarity of the resulting waveguide [3].

Chemical Precursor for Custom Triazine Synthesis

Beyond photochemistry, the three highly reactive trichloromethyl groups make this compound a highly efficient electrophilic precursor. It is procured for nucleophilic substitution reactions to synthesize specialized s-triazine derivatives, herbicides, and cross-linking agents, offering three reactive sites compared to the two available in bis-substituted alternatives [4].

XLogP3

4.9

LogP

3.75 (LogP)

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 39 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 38 of 39 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6542-67-2

Wikipedia

1,3,5-Triazine, 2,4,6-tris(trichloromethyl)-

Dates

Last modified: 08-15-2023

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